Lipophilicity Differentiation: XLogP3 Comparison of C2-Methoxy vs. C2-Hydroxy Pent-4-enoic Acid
The C2 methoxy substitution in 2-methoxypent-4-enoic acid yields a computed XLogP3 value of 0.8, compared to 0.3 for (S)-2-hydroxypent-4-enoic acid, representing a calculated difference of +0.5 log units [1][2]. This increase in lipophilicity corresponds to an approximately 3.2-fold higher predicted octanol-water partition coefficient, which translates to measurably different membrane permeability and reversed-phase HPLC retention behavior in medicinal chemistry workflows.
| Evidence Dimension | Lipophilicity (XLogP3, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | (S)-2-Hydroxypent-4-enoic acid: XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.5 (calculated difference) |
| Conditions | Computed property from canonical SMILES using PubChem's XLogP3 algorithm; identical computational method applied to both compounds ensures comparability |
Why This Matters
A ΔXLogP3 of +0.5 indicates measurably distinct membrane permeability and reversed-phase retention, making methoxy substitution a predictable tool for tuning compound lipophilicity without altering the pentenoic acid scaffold's core reactivity.
- [1] Kuujia. 5-(4-Fluorophenyl)-2-methoxypent-4-enoic acid (CAS 2229687-53-8) – Computed Properties including XLogP3 = 2.4 for the substituted analog. Available from: https://www.kuujia.com/cas-2229687-53-8.html. View Source
- [2] Kuujia. 4-Pentenoic acid, 2-hydroxy-, (2S)- (CAS 164453-92-3) – Computed Properties including XLogP3 = 0.3. Available from: https://www.kuujia.com/cas-164453-92-3.html. View Source
